tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1203127-48-3
VCID: VC0177353
InChI: InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl
Molecular Formula: C17H27ClN2O2
Molecular Weight: 326.865

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride

CAS No.: 1203127-48-3

Cat. No.: VC0177353

Molecular Formula: C17H27ClN2O2

Molecular Weight: 326.865

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride - 1203127-48-3

Specification

CAS No. 1203127-48-3
Molecular Formula C17H27ClN2O2
Molecular Weight 326.865
IUPAC Name tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H
Standard InChI Key MFWKBEKMLAIZEF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Properties

Molecular Identity and Nomenclature

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is identified by the CAS registry number 1203127-48-3. The compound has a molecular formula of C17H27ClN2O2 and a molecular weight of 326.865 g/mol. The IUPAC name for this compound is tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride. For computational and database purposes, it can be represented by its SMILES notation: CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl. This compound is derived from the parent compound tert-Butyl 3-(benzylamino)piperidine-1-carboxylate (CAS: 183207-64-9) , which exists as the free base form.

Propertytert-Butyl 3-(benzylamino)piperidine-1-carboxylatetert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride
Molecular FormulaC17H26N2O2C17H27ClN2O2
Molecular Weight290.4 g/mol326.865 g/mol
XLogP3-AA2.7Likely lower than free base due to salt formation
Hydrogen Bond Donors12 (including hydrochloride)
Hydrogen Bond Acceptors33
Rotatable Bond Count55
Water SolubilityModerateEnhanced compared to free base

The parent compound has a calculated XLogP3-AA value of 2.7 , indicating moderate lipophilicity. This value would likely be lower for the hydrochloride salt due to its increased polarity, resulting in enhanced water solubility compared to the free base. The compound has one hydrogen bond donor and three hydrogen bond acceptor sites in its free base form , with the hydrochloride salt introducing an additional potential hydrogen bond donor. The rotatable bond count of 5 suggests moderate conformational flexibility, which remains unchanged in the salt form.

The presence of the piperidine ring provides a well-defined three-dimensional scaffold, while the benzylamino group contributes both hydrophobic character and hydrogen-bonding capabilities. The tert-butyloxycarbonyl group serves as a protecting group that can be selectively removed under acidic conditions, making this compound particularly valuable in multi-step synthesis strategies.

Synthesis Methods

General Synthetic Routes

The synthesis of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride typically follows a two-step process:

First, the formation of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate involves the reaction of tert-butyl piperidine-1-carboxylate with benzylamine under suitable reaction conditions. This step introduces the benzylamino group at the 3-position while maintaining the Boc protection at the 1-position.

Second, the conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid. This salt formation enhances water solubility and can improve the stability of the compound for storage and handling purposes.

Structural Analogs and Derivatives

Comparison with Related Compounds

Several compounds structurally related to tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride are worthy of examination to understand the diversity and versatility of this chemical scaffold. Table 2 provides a comparison of these structural analogs, highlighting their key differences.

Table 2: Structural Analogs and Their Key Differences

CompoundMolecular FormulaMolecular WeightKey Structural Difference
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochlorideC17H27ClN2O2326.865 g/molReference compound
tert-Butyl 3-(benzylamino)piperidine-1-carboxylateC17H26N2O2290.4 g/molFree base form without HCl
tert-Butyl 3-(aminomethyl)piperidine-1-carboxylateC11H22N2O2~214.31 g/molAminomethyl instead of benzylamino group
(R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochlorideC11H23ClN2O2250.76 g/molAminomethyl group with (R) stereochemistry
1-Boc-3-((Methylamino)methyl)piperidineC12H24N2O2~228.33 g/molMethylaminomethyl instead of benzylamino
tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylateC13H26N2O2~242.36 g/mol1-aminopropyl instead of benzylamino

This diverse array of structurally related compounds demonstrates the versatility of the piperidine scaffold with Boc protection . These variations primarily involve modifications at the 3-position of the piperidine ring, illustrating the potential for creating focused libraries of compounds with tunable properties.

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride serves primarily as a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound's architecture makes it particularly useful in the synthesis of more complex molecules with potential biological activities.

The strategic placement of functional groups in this molecule allows for selective modifications, making it a versatile building block in diverse synthetic pathways. The tert-butyl group functions as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions to reveal the secondary amine at the 1-position for further functionalization.

The benzylamino group at the 3-position provides an additional point for structural elaboration, allowing for the creation of diverse chemical libraries for drug discovery programs. This structural versatility enables medicinal chemists to fine-tune molecular properties such as target affinity, selectivity, and pharmacokinetic characteristics.

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